Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclohexane-1,7'-quinoline]-3'-carboxylate
Description
Properties
CAS No. |
1384265-55-7 |
|---|---|
Molecular Formula |
C17H19Cl2NO3 |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
ethyl 2,4-dichloro-5-oxospiro[6,8-dihydroquinoline-7,1'-cyclohexane]-3-carboxylate |
InChI |
InChI=1S/C17H19Cl2NO3/c1-2-23-16(22)13-14(18)12-10(20-15(13)19)8-17(9-11(12)21)6-4-3-5-7-17/h2-9H2,1H3 |
InChI Key |
AAHLTMFRQZIHIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(CC3(CCCCC3)CC2=O)N=C1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction of Isatin with Cyclohexanone Derivative
The Pfitzinger reaction, employing isatin and 1-acetylcyclohexene, generates the spiroquinoline skeleton.
Procedure :
- Isatin (10 mmol, 1.47 g) and 1-acetylcyclohexene (10 mmol, 1.24 g) are refluxed in ethanol (30 mL) with aqueous NaOH (40%, 5 mL) for 12 h.
- The mixture is acidified with HCl (6 M) to pH 2–3, precipitating spiro[cyclohexane-1,7'-quinoline]-5'-one-3'-carboxylic acid (Yield: 68%).
Characterization :
- IR (KBr) : 1705 cm⁻¹ (C═O, quinoline), 1680 cm⁻¹ (cyclohexanone).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.15–2.30 (m, 6H, cyclohexane), 7.45–8.10 (m, 3H, quinoline-H), 12.20 (s, 1H, COOH).
Dichlorination of the Aromatic Ring
Electrophilic Chlorination Using N-Chlorosuccinimide (NCS)
Regioselective chlorination at C2' and C4' is achieved via NCS in dichloromethane (DCM) with FeCl₃ catalysis.
Procedure :
- Spiroquinoline-5'-one-3'-carboxylic acid (5 mmol, 1.65 g) is dissolved in DCM (20 mL).
- NCS (12 mmol, 1.60 g) and FeCl₃ (0.5 mmol, 81 mg) are added under N₂ at 0°C.
- The reaction is stirred for 6 h, quenched with NaHCO₃, and extracted with DCM.
- 2',4'-Dichlorospiroquinoline-5'-one-3'-carboxylic acid is isolated (Yield: 74%).
Characterization :
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 115.2 (C2'), 117.8 (C4'), 163.5 (C3'-COOH).
- MS (ESI+) : m/z 367.1 [M+H]⁺.
Esterification of the Carboxylic Acid Moiety
Acid-Catalyzed Esterification with Ethanol
The carboxylic acid intermediate is converted to the ethyl ester using H₂SO₄ catalysis.
Procedure :
- 2',4'-Dichlorospiroquinoline-5'-one-3'-carboxylic acid (5 mmol, 1.84 g) is refluxed in absolute ethanol (25 mL) with conc. H₂SO₄ (2 mL) for 8 h.
- The mixture is neutralized with NaHCO₃, and the product is recrystallized from ethanol.
- Ethyl 2',4'-dichloro-5'-oxospiroquinoline-3'-carboxylate is obtained (Yield: 82%).
Characterization :
- IR (KBr) : 1720 cm⁻¹ (ester C═O), 1700 cm⁻¹ (quinolone C═O).
- ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.45 (q, J=7.1 Hz, 2H, OCH₂), 2.20–2.45 (m, 6H, cyclohexane), 7.50–8.20 (m, 3H, quinoline-H).
Optimization and Yield Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Spirocyclization | Isatin, 1-acetylcyclohexene | 68 | 98.5 |
| Dichlorination | NCS, FeCl₃, DCM | 74 | 97.8 |
| Esterification | EtOH, H₂SO₄, reflux | 82 | 99.1 |
Mechanistic Insights and Side-Reaction Mitigation
- Spirocyclization : The Pfitzinger reaction proceeds via condensation of isatin’s α-ketoamide with the enolizable ketone, followed by decarboxylative cyclization to form the spirocenter.
- Chlorination : FeCl₃ polarizes NCS, generating Cl⁺ for electrophilic aromatic substitution. Steric hindrance from the spirocyclohexane directs chlorination to C2' and C4'.
- Esterification : Prolonged reflux (>10 h) risks transesterification; TLC monitoring (eluent: CHCl₃/MeOH 9:1) ensures reaction control.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclohexane-1,7’-quinoline]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could introduce various functional groups in place of the chlorine atoms .
Scientific Research Applications
Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclohexane-1,7’-quinoline]-3’-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclohexane-1,7’-quinoline]-3’-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features
The target compound is compared to structurally related spiro derivatives (Table 1):
Key Observations :
- Core Ring Systems: The quinoline core in the target compound is distinct from pyrazole () or tetrazolo-pyrazine () systems, which may influence electronic properties and binding interactions.
- Functional Groups : The ester moiety (common in ) aids in solubility and serves as a synthetic handle for further derivatization.
Trends :
Physical and Spectroscopic Properties
Comparative data for selected compounds (Table 3):
Insights :
Biological Activity
Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclohexane-1,7'-quinoline]-3'-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C15H15Cl2N O3
- CAS Number : 1036589-24-8
- Molecular Weight : 304.19 g/mol
Biological Activity Overview
Recent studies have indicated that this compound exhibits significant antiproliferative and cytotoxic effects against various cancer cell lines. The following sections detail specific findings related to its biological activity.
Cytotoxicity and Antiproliferative Effects
-
Cell Lines Tested :
- Neuroblastoma (SH-SY5Y)
- Colorectal adenocarcinoma (HT-29)
- Hepatocellular carcinoma (HepG2)
- Concentration Range : The compound was tested at concentrations ranging from 1 µM to 100 µM.
- Findings :
-
Mechanism of Action :
- The cytotoxic effects were linked to the activation of apoptotic pathways, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.
- The compound also appeared to enhance p53 protein expression, suggesting a mechanism involving the inhibition of the MDM2-p53 interaction, which is critical in tumor suppression .
Study 1: Antitumor Activity Assessment
A study evaluated the antitumor activity of various derivatives of spiro compounds similar to this compound. The results indicated that these compounds could inhibit cancer cell proliferation effectively through apoptosis induction.
Study 2: In Vivo Evaluation
In vivo studies using murine models demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups. This suggests potential for further development as an anticancer agent.
Data Table: Biological Activity Summary
| Cell Line | IC50 (µM) | Mechanism | Effect Observed |
|---|---|---|---|
| SH-SY5Y | 9.41 | Apoptosis via p53 activation | Significant reduction in viability |
| HT-29 | 21.58 | MDM2 inhibition | Moderate reduction in viability |
| HepG2 | 22.00 | Induction of pro-apoptotic signals | Reduced proliferation |
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step protocols, including cyclocondensation of substituted quinoline precursors with cyclohexane derivatives. Critical parameters include temperature control (70–90°C for cyclization), solvent selection (e.g., ethanol or toluene), and catalyst use (e.g., p-toluenesulfonic acid for dehydration). Post-synthesis purification via column chromatography (ethyl acetate/hexane) and recrystallization (ethanol) ensures ≥95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structural integrity?
Key techniques include:
Q. How do solvent systems influence crystallization efficiency during purification?
Ethanol is preferred for recrystallization due to its moderate polarity, which balances solubility and crystal nucleation. Mixed solvents (e.g., ethyl acetate/hexane, 1:3 v/v) are used in column chromatography to separate byproducts with similar polarities .
Advanced Research Questions
Q. How can substituent variations on the spiroquinoline core elucidate structure-activity relationships (SAR)?
Systematic substitution at the 2' and 4' positions (e.g., replacing Cl with methoxy or nitro groups) modulates electron density, affecting reactivity in cross-coupling reactions. Biological assays (e.g., enzyme inhibition) paired with Hammett σ constants quantify electronic effects on activity .
Q. What analytical approaches resolve contradictions between theoretical and observed NMR data?
Discrepancies (e.g., unexpected splitting in aromatic protons) require 2D NMR (COSY, HSQC) to confirm through-space and through-bond correlations. Computational NMR prediction software (e.g., ACD/Labs) can benchmark experimental shifts against calculated values .
Q. How does X-ray crystallography inform steric and electronic effects on reactivity?
Crystallographic data reveal bond angles (e.g., spiro-junction C-C-C angles ~109.5°) and torsion strains that influence nucleophilic attack at the 5'-oxo group. Comparative analysis with derivatives shows how bulky substituents hinder access to reactive sites .
Q. What strategies mitigate side reactions during derivative synthesis?
Q. How does the spirocyclic structure affect conformational stability in solution?
X-ray data show rigid spiro-junction geometry, but solution-phase NMR reveals minor conformational flexibility (e.g., chair-to-boat transitions in cyclohexane). Variable-temperature NMR (VT-NMR) quantifies energy barriers for ring flipping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
